2-Amino-5-bromo-3-(trifluoromethyl)benzamide
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Overview
Description
2-Amino-5-bromo-3-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, an amino group, and a bromine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Amino-5-bromo-3-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino and bromine groups may also contribute to its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromobenzotrifluoride: Similar in structure but lacks the benzamide group.
2-Amino-5-(trifluoromethyl)benzamide: Similar but without the bromine atom.
Uniqueness
2-Amino-5-bromo-3-(trifluoromethyl)benzamide is unique due to the presence of all three functional groups (trifluoromethyl, amino, and bromine) on the benzamide core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H6BrF3N2O |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
2-amino-5-bromo-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H6BrF3N2O/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2H,13H2,(H2,14,15) |
InChI Key |
USWQGDXXGZCIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)N)C(F)(F)F)Br |
Origin of Product |
United States |
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